molecular formula C7H14FNO B15216583 2-Fluoro-4-methoxycyclohexan-1-amine

2-Fluoro-4-methoxycyclohexan-1-amine

Cat. No.: B15216583
M. Wt: 147.19 g/mol
InChI Key: IAGFHNLNIBZIBW-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxycyclohexan-1-amine is an organic compound with the molecular formula C7H14FNO. It is a fluorinated amine, which means it contains a fluorine atom attached to a cyclohexane ring that also bears a methoxy group and an amine group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxycyclohexan-1-amine typically involves multiple steps. One common method starts with the fluorination of a cyclohexane derivative. For example, a precursor like 4-methoxycyclohexanone can be fluorinated using a fluorinating agent such as Selectfluor. The resulting 2-fluoro-4-methoxycyclohexanone is then subjected to reductive amination using an amine source like ammonia or an amine derivative under reducing conditions, often employing a catalyst like palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxycyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-methoxycyclohexanone, while reduction could produce 2-fluoro-4-methoxycyclohexane.

Scientific Research Applications

2-Fluoro-4-methoxycyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates due to their enhanced stability and bioavailability.

    Industry: It can be used in the development of new materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorocyclohexan-1-amine: Lacks the methoxy group, which can influence its chemical properties and reactivity.

    4-Methoxycyclohexan-1-amine: Lacks the fluorine atom, affecting its stability and bioavailability.

    2-Fluoro-4-methoxybenzylamine: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.

Uniqueness

2-Fluoro-4-methoxycyclohexan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and potential for selective biological interactions, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

2-fluoro-4-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3

InChI Key

IAGFHNLNIBZIBW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C(C1)F)N

Origin of Product

United States

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